2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a thiophene ring and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde reacts with a ketone to form the desired chalcone derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including quinazolines, benzothiazoles, and thiadiazoles.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and indene-1,3-dione moieties. These interactions can lead to the inhibition of bacterial and fungal growth, as well as other biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(thiophen-2-yl)prop-2-enoyl isothiocyanate: Used in the synthesis of heterocyclic compounds.
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Exhibits antinociceptive, anti-inflammatory, and hypoglycemic effects.
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: A potent tyrosinase inhibitor.
Uniqueness
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of a thiophene ring and an indene-1,3-dione moiety
Properties
Molecular Formula |
C16H10O3S |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(3-thiophen-2-ylprop-2-enoyl)indene-1,3-dione |
InChI |
InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H |
InChI Key |
WYYMSALUPHICCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
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